
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile, also known as sulfonylpyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用机制
The mechanism of action of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole reduces the levels of prostaglandins, thereby reducing inflammation and pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole induces apoptosis by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
Sulfonylpyrazole has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various preclinical studies. It has been reported to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Sulfonylpyrazole has also been shown to reduce pain behavior in animal models of acute and chronic pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole has been reported to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its high yield and purity in the synthesis process. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its low solubility in aqueous solvents, which can limit its use in certain experimental settings. Moreover, further studies are needed to determine the optimal dosage and administration route of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole for its therapeutic applications.
未来方向
There are several future directions for the research on (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole. One of the areas of interest is the development of novel derivatives of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole in other diseases such as neurodegenerative disorders and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole and to determine its efficacy in clinical trials.
合成方法
The synthesis of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the reaction of 1-phenyl-3-(pyrazol-4-yl)prop-2-en-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the methanesulfonyl group to the enone moiety, followed by cyclization to form the pyrazole ring. The resulting (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is obtained as a yellow solid with a high yield and purity.
科学研究应用
Sulfonylpyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate pain and inflammation. Sulfonylpyrazole has also been reported to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)13(8-14)7-11-9-15-16(10-11)12-5-3-2-4-6-12/h2-7,9-10H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXADQTTKSOFT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN(N=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN(N=C1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
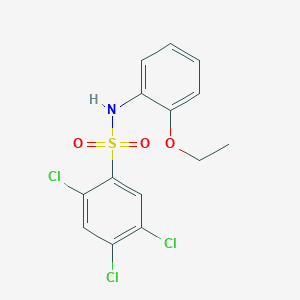
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
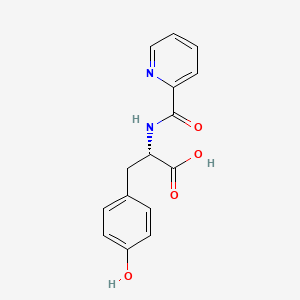
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
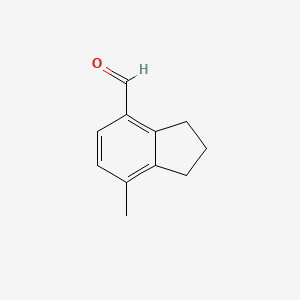
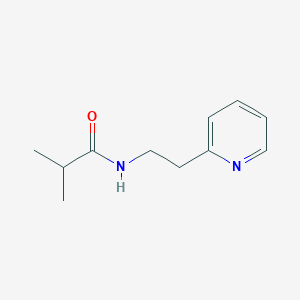
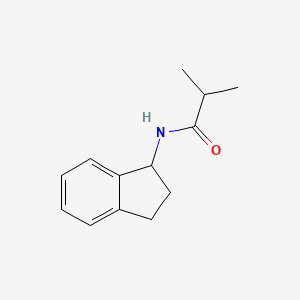
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)